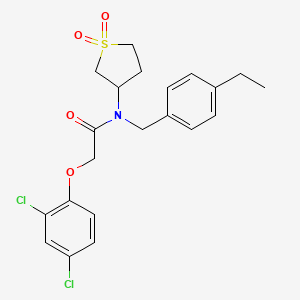![molecular formula C28H32N2O7 B12136777 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one](/img/structure/B12136777.png)
1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo [d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto-ester.
Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl halide reacts with the intermediate compound.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution or coupling reactions.
Incorporation of the Methoxybenzo[d]furan Group: This step might involve a Friedel-Crafts acylation reaction or a similar method to attach the furan ring to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃), or sulfonating agents (e.g., SO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol.
Aplicaciones Científicas De Investigación
1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a probe for studying biological pathways due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, metabolic enzymes, or structural proteins. The pathways involved could range from signal transduction to gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Dimethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 2-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of 1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-3-pyrrolin-2-one, highlighting its synthesis, reactions, applications, and uniqueness
Propiedades
Fórmula molecular |
C28H32N2O7 |
|---|---|
Peso molecular |
508.6 g/mol |
Nombre IUPAC |
1-[2-(diethylamino)ethyl]-2-(2,5-dimethoxyphenyl)-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H32N2O7/c1-6-29(7-2)13-14-30-24(19-16-18(34-3)11-12-20(19)35-4)23(26(32)28(30)33)25(31)22-15-17-9-8-10-21(36-5)27(17)37-22/h8-12,15-16,24,32H,6-7,13-14H2,1-5H3 |
Clave InChI |
XPZCKXVQHNGNMU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=C(C=CC(=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)

![8-methoxy-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12136708.png)
![2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12136722.png)

![N-(3-{[4-(difluoromethoxy)phenyl][(pyridin-2-yl)amino]methyl}-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B12136735.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(4-methylphenyl)-3-pyrrolin-2-one](/img/structure/B12136743.png)
![2-(4-ethylphenoxy)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136747.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12136750.png)
![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](phenyl)methanone](/img/structure/B12136757.png)
![2-[4-Amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B12136760.png)
![6-chloro-4-ethyl-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B12136762.png)
![N-(2,6-dibromo-4-methylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136793.png)
![3-[(4-Fluorophenyl)methylthio]-4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazole](/img/structure/B12136796.png)
